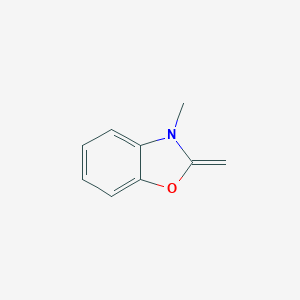
3-Methyl-2-methylene-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-methylene-1,3-benzoxazole (MMB) is a heterocyclic compound that has gained attention in recent years for its potential application in scientific research. MMB is a benzoxazole derivative that contains a methylene group and a methyl group on the benzene ring. This compound has shown promising results in various research studies, including anti-inflammatory, anti-tumor, and anti-viral activities. In
Mécanisme D'action
The mechanism of action of 3-Methyl-2-methylene-1,3-benzoxazole is not fully understood. However, studies have suggested that this compound may act on various molecular targets, including the NF-κB signaling pathway, the JAK/STAT signaling pathway, and the PI3K/Akt signaling pathway. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of certain enzymes involved in inflammation. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-methylene-1,3-benzoxazole has several advantages for lab experiments. This compound is easy to synthesize, and the yield is generally high. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to administer in animal models. Moreover, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for 3-Methyl-2-methylene-1,3-benzoxazole research. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, more studies are needed to investigate the safety and efficacy of this compound in humans. Thirdly, this compound could be further developed as a potential therapeutic agent for various diseases, including inflammation, cancer, and viral infections. Fourthly, the synthesis method for this compound could be optimized to improve the yield and purity of the compound. Finally, this compound could be modified to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research studies. This compound has demonstrated anti-inflammatory, anti-tumor, and anti-viral activities. Although the mechanism of action of this compound is not fully understood, this compound has been shown to act on various molecular targets and inhibit the activity of certain enzymes. This compound has several advantages for lab experiments, including easy synthesis and stability, but also has some limitations, including low solubility in water. There are several future directions for this compound research, including elucidating the mechanism of action, investigating the safety and efficacy in humans, developing this compound as a therapeutic agent, optimizing the synthesis method, and improving solubility and bioavailability.
Méthodes De Synthèse
There are various methods to synthesize 3-Methyl-2-methylene-1,3-benzoxazole, including the reaction of 2-amino-3-methylphenol with acetic anhydride and formaldehyde, and the reaction of 2-amino-3-methylphenol with paraformaldehyde and acetic acid. The yield of this compound synthesis is generally high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
3-Methyl-2-methylene-1,3-benzoxazole has been studied for its potential application in various scientific research fields, including anti-inflammatory, anti-tumor, and anti-viral activities. This compound has shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has demonstrated anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Moreover, this compound has shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
3-methyl-2-methylidene-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIFNKFRCWNPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C)OC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

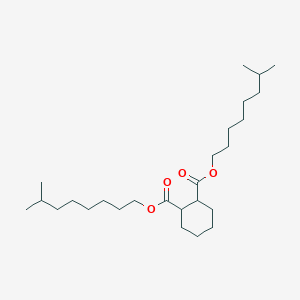

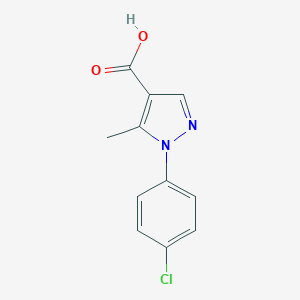
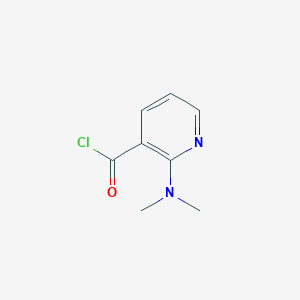
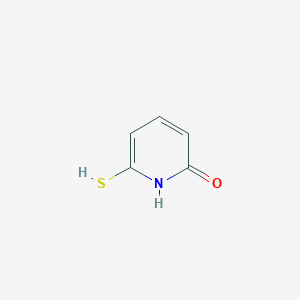



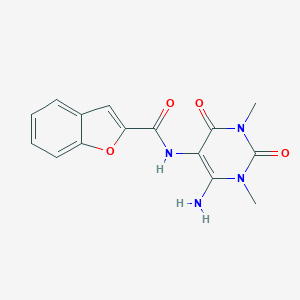


![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)